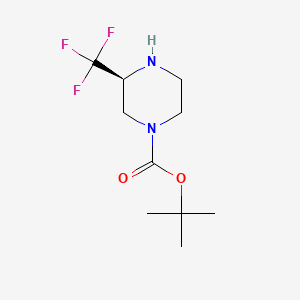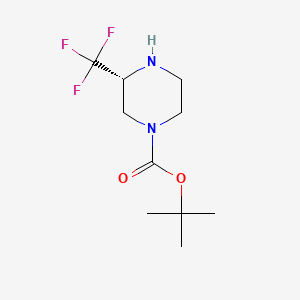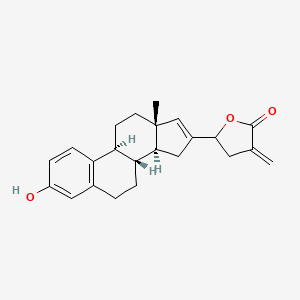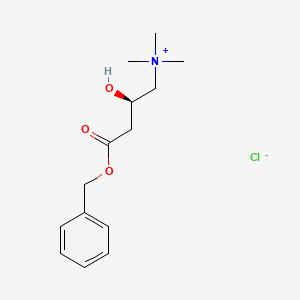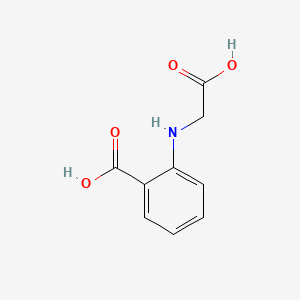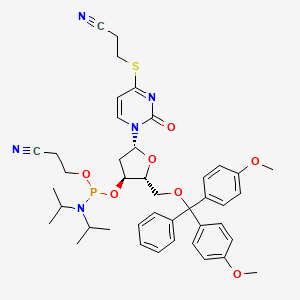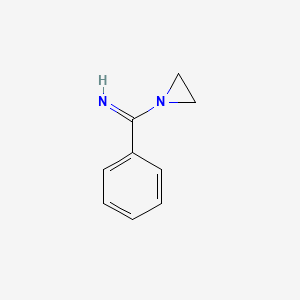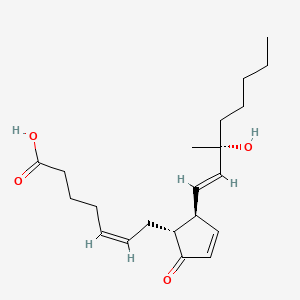
15(R)-15-methyl Prostaglandin A2
説明
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . They are derived enzymatically from the fatty acid arachidonic acid . Every prostaglandin contains 20 carbon atoms, including a 5-carbon ring . The structural differences between prostaglandins account for their different biological activities .
Synthesis Analysis
Prostaglandins have garnered significant attention from synthetic chemists due to their exceptional biological activities . In a report, a concise chemoenzymatic synthesis method for several representative prostaglandins was presented, achieved in 5 to 7 steps . The common intermediate bromohydrin, a radical equivalent of Corey lactone, is chemoenzymatically synthesized in only two steps .Molecular Structure Analysis
At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis
Prostanoids are part of the oxylipin family of biologically active lipids that are derived from the action of cyclooxygenases or prostaglandin synthases upon the twenty-carbon essential fatty acids or eicosanoids, primarily arachidonic acid . Both enzymes catalyze the same two reactions with each carrying out a cyclooxygenase reaction in which two molecules of oxygen are added to arachidonic acid to form a bicyclic endoperoxide and then a further hydroperoxy group in position 15 .Physical And Chemical Properties Analysis
Prostaglandins possess a unique and intricate molecular structure that underlies their diverse physiological functions . The length of these chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules . Some prostaglandins contain double bonds within their hydrocarbon chains, introducing kinks and flexibility into the molecule’s structure .科学的研究の応用
Glutathione Transferases and Prostaglandins
Glutathione transferases (GSTs) are involved in the detoxification of electrophilic xenobiotics and the metabolism of endogenous compounds like prostaglandins. They are key players in the biosynthesis and degradation of various signaling molecules, including prostaglandins. GSTs can conjugate signaling molecules like 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2) with glutathione, affecting gene expression by antagonizing the expression of genes trans-activated by receptors like PPARgamma. Understanding the roles of GSTs in prostaglandin metabolism provides insights into the regulation of various physiological and pathophysiological processes (Hayes et al., 2005).
Role in Health and Disease
Prostaglandins, including derivatives like 15(R)-15-methyl Prostaglandin A2, play crucial roles in human physiology, impacting various organs and systems. They are involved in numerous physiological processes and pathological conditions. Understanding their mechanisms can help anticipate their biological effects and has therapeutic implications, especially concerning nonsteroidal anti-inflammatory drugs (NSAIDs) and their impact on organ homeostasis (Miller, 2006).
Involvement in Tumor Progression and Metastasis
Cyclooxygenase-2 (COX-2) is crucial in prostaglandin synthesis and is overexpressed in many human tumors, including non-endocrine and endocrine tumors. Prostaglandins play a significant role in angiogenesis and tumor growth. Understanding the role of enzymes like COX-2 and the prostaglandins they produce in different types of tumors is essential for developing therapeutic strategies and understanding tumor progression and metastasis (Onguru et al., 2005).
作用機序
Target of Action
The primary target of 15®-15-methyl Prostaglandin A2 is the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA) type A receptors (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The 15®-15-methyl Prostaglandin A2 interacts with GABAAR, causing a significant reduction in GABA-induced currents through these receptors . This interaction suggests that 15®-15-methyl Prostaglandin A2 might serve as a novel scaffold for the development of selective GABAAR modulators .
Biochemical Pathways
The 15®-15-methyl Prostaglandin A2 is part of the large family of prostaglandins, which are structurally characterized by the presence of an α,β-unsaturated keto functionality . Prostaglandins are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, and pain perception . They act through specific G-protein coupled receptors .
Pharmacokinetics
Prostaglandins, in general, are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents . More research is needed to understand the ADME properties of 15®-15-methyl Prostaglandin A2 and their impact on bioavailability.
Result of Action
The 15®-15-methyl Prostaglandin A2 significantly reduces GABA-induced currents through GABAAR . This reduction suggests that the compound might have potential therapeutic effects, particularly in conditions where modulation of GABAAR is beneficial .
将来の方向性
Prostacyclin and related drugs have been used in the clinical treatment of pulmonary arterial hypertension . Other prostaglandins also have the potential to treat pulmonary arterial hypertension . This review provides ideas for the treatment of pulmonary arterial hypertension and the discovery of new drug targets .
生化学分析
Biochemical Properties
15®-15-methyl Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. It is known to have functional effects on the major inhibitory neurotransmitter γ-aminobutyric acid (GABA) type A receptors (GABAAR) . The (15R)-epimer significantly reduced GABA-induced currents through GABAA receptors .
Cellular Effects
The cellular effects of 15®-15-methyl Prostaglandin A2 are diverse and complex. It has been found to significantly reduce GABA-induced currents through GABAA receptors . This suggests that 15®-15-methyl Prostaglandin A2 might serve as a novel scaffold for the development of selective GABAA receptor modulators .
Molecular Mechanism
The molecular mechanism of 15®-15-methyl Prostaglandin A2 involves its interaction with GABA type A receptors. The (15R)-epimer of this compound significantly reduced GABA-induced currents through these receptors . This suggests that it might exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the (15R)-epimer of this compound might serve as a novel scaffold for the development of selective GABAA receptor modulators .
Metabolic Pathways
15®-15-methyl Prostaglandin A2 is involved in the metabolic pathways of arachidonic acid . It is metabolized by lipoxygenase into hydroperoxyeicosatetraenoic acid (HpETE) .
特性
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,12-14,16-18,25H,3-4,6,8-11,15H2,1-2H3,(H,23,24)/b7-5-,16-14+/t17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBXYYKXJUBAJX-ULDSDQABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




